molecular formula C20H26N2O5 B12183960 [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B12183960
M. Wt: 374.4 g/mol
InChI Key: GFTMDLSXJHSCOW-UHFFFAOYSA-N
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Description

[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety, a cyclohexyl group, and an acetic acid functional group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .

Scientific Research Applications

Chemistry

In chemistry, [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .

Biology

In biological research, this compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. Indole derivatives are known to interact with various biological targets, making them useful in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer, viral infections, and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

2-[1-[[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H26N2O5/c1-26-15-6-7-16(27-2)18-13(15)10-14(22-18)19(25)21-12-20(11-17(23)24)8-4-3-5-9-20/h6-7,10,22H,3-5,8-9,11-12H2,1-2H3,(H,21,25)(H,23,24)

InChI Key

GFTMDLSXJHSCOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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